Fampridine Impurity 1 is a chemical compound often found as an impurity during the synthesis and manufacturing of Fampridine (4-aminopyridine or dalfampridine). While Fampridine is recognized for its therapeutic use in improving walking ability in individuals with multiple sclerosis, the presence of impurities like Fampridine Impurity 1 is crucial to monitor and control due to potential impacts on drug safety and efficacy [, ]. This document will focus on the scientific aspects of Fampridine Impurity 1 rather than its clinical implications.
Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound that arises during the synthesis of fampridine, a medication primarily used to improve walking in patients with multiple sclerosis. Fampridine itself is chemically identified as 4-aminopyridine. The presence of impurities like Fampridine Impurity 1 is crucial for quality control in pharmaceutical manufacturing, as they can affect the efficacy and safety of the final product. The compound is classified under the category of pharmaceutical impurities, specifically as a genotoxic impurity due to its potential effects on genetic material.
Fampridine Impurity 1 is derived from the chemical synthesis process of fampridine. The synthesis typically involves nitration and reduction steps that can yield various impurities, including Dalfampridine Impurity 1. According to regulatory guidelines, impurities are classified based on their potential risk to human health, with Fampridine Impurity 1 being categorized as a potential genotoxic impurity due to its structural similarity to the active pharmaceutical ingredient .
The synthesis of Fampridine Impurity 1 is closely linked to the production of fampridine itself. The general method involves:
The detailed technical aspects include controlling reaction conditions such as temperature and pH to optimize yield and minimize by-products.
The molecular structure of Fampridine Impurity 1 can be represented by its chemical formula, which includes elements such as carbon, hydrogen, nitrogen, and oxygen. The compound has a specific arrangement that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity levels.
Fampridine Impurity 1 participates in various chemical reactions typical for pyridine derivatives:
These reactions are critical in understanding how impurities form during the synthesis process and how they can be controlled or eliminated through purification methods.
While Fampridine itself acts by blocking potassium channels to enhance neuronal conduction, the mechanism by which Fampridine Impurity 1 may exert effects is less well-defined but could involve similar pathways due to structural similarities. Understanding this mechanism is essential for assessing the safety profile of fampridine formulations that may contain this impurity.
These properties are vital for evaluating the compound's stability and behavior in pharmaceutical formulations.
Fampridine Impurity 1 primarily serves as a reference compound in quality control processes within pharmaceutical manufacturing. Its characterization is crucial for ensuring that fampridine products meet regulatory standards regarding impurity levels. Additionally, understanding its properties helps researchers develop more effective purification methods during drug production.
Fampridine Impurity 1 (Dalfampridine Impurity 1) is a structurally identified organic compound arising during the synthesis or storage of the active pharmaceutical ingredient (API) dalfampridine (fampridine), a potassium channel blocker used to improve mobility in multiple sclerosis patients. Its systematic chemical name is N-chloro-4-pyridinecarboxamide, reflecting its derivation from 4-aminopyridine through chloro-substitution. The compound carries the CAS Registry Number 125583-33-7, ensuring unambiguous identification across regulatory and scientific domains. Its molecular formula is C₆H₅ClN₂O, with a molecular weight of 156.57 g/mol [1] [4]. Synonymous designations include "Dalfampridine Impurity 1" and "Fampridine Impurity 1," aligning with International Council for Harmonisation (ICH) conventions for designating process-related impurities. Structurally, it features a pyridine ring substituted with a chlorinated carboxamide group at the 4-position, distinguishing it from the parent API. This impurity is typically isolated as a white solid and is characterized using spectroscopic (NMR, MS) and chromatographic (HPLC) techniques to confirm identity and purity (>95%) [1] [7].
Table 1: Key Identifier Data for Fampridine Impurity 1
Property | Value |
---|---|
Systematic Chemical Name | N-chloro-4-pyridinecarboxamide |
Synonyms | Dalfampridine Impurity 1, Fampridine Impurity 1 |
CAS Number | 125583-33-7 |
Molecular Formula | C₆H₅ClN₂O |
Molecular Weight | 156.57 g/mol |
Physical Form | White solid |
Fampridine Impurity 1 exemplifies a synthesis-derived impurity, primarily generated during the manufacturing of dalfampridine via unintended reactions involving starting materials, intermediates, reagents, or catalysts. It is classified as a Potential Genotoxic Impurity (PGI) due to its structural alert—a reactive N-chloro moiety capable of alkylating DNA, necessitating strict control at trace levels [2] [6]. Its formation pathways include:
Table 2: Analytical Techniques for Detecting Fampridine Impurity 1 in Manufacturing
Technique | Application Scope | Detection Limit | Key Challenge |
---|---|---|---|
HPLC-UV | Routine quantification in release testing | ~300 ppm | Low sensitivity for trace-level PGIs |
HILIC-UV | Trace analysis (TTC compliance) | 7.5 ppm | Requires polar stationary phases |
LC-MS | Structural confirmation and ultra-trace detection | <1 ppm | High cost and operational complexity |
Fampridine Impurity 1 is stringently regulated due to its genotoxic potential, aligning with global guidelines:
Table 3: Regulatory Framework for Fampridine Impurity 1 Control
Regulatory Document | Key Requirement | Impact on Fampridine Impurity 1 |
---|---|---|
ICH M7 (R1) | Classification and control of mutagenic impurities | Sets TTC limit at 75 ppm for dalfampridine API |
ICH Q3A (R2) | Reporting, identification thresholds for impurities | Requires identification if >0.1% in API batches |
ICH Q11 | Development of robust manufacturing processes | Mandates process understanding to minimize impurity formation |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7